REACTION_CXSMILES
|
[CH:1]([C:3]1[C:4](=[O:10])[NH:5][C:6](=O)NC=1)=[O:2].[H-].[Na+].CI.N1C=CC(=O)NC1=O.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25]>O.CO>[CH3:23][N:24]1[CH:25]=[C:3]([CH:1]=[O:2])[C:4](=[O:10])[N:5]([CH3:6])[C:26]1=[O:27] |f:1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.013 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the turbid reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotovap
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between MeOH and hexane
|
Type
|
CONCENTRATION
|
Details
|
The MeOH fraction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between chloroform and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N(C(=O)C(=C1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |